![molecular formula C14H13N5O5S2 B362414 [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea CAS No. 303059-54-3](/img/structure/B362414.png)
[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea is a complex organic compound with the molecular formula C14H13N5O5S2 and a molecular weight of 395.418 g/mol This compound is known for its unique chemical structure, which includes a fluorene backbone substituted with sulfonamide and hydrazono groups
Preparation Methods
The synthesis of [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea typically involves multiple steps. One common synthetic route includes the reaction of fluorene derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2,7-Disulfamoylfluoren-9-ylidene)amino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea can be compared with other fluorene derivatives, such as:
- 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-dibutyl-9H-fluorene-2,7-disulfonamide
- 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-diisopentyl-9H-fluorene-2,7-disulfonamide
- 9-[(aminocarbonyl)hydrazono]-N(2),N(7)-di(tert-butyl)-9H-fluorene-2,7-disulfonamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
303059-54-3 |
|---|---|
Molecular Formula |
C14H13N5O5S2 |
Molecular Weight |
395.4g/mol |
IUPAC Name |
[(2,7-disulfamoylfluoren-9-ylidene)amino]urea |
InChI |
InChI=1S/C14H13N5O5S2/c15-14(20)19-18-13-11-5-7(25(16,21)22)1-3-9(11)10-4-2-8(6-12(10)13)26(17,23)24/h1-6H,(H3,15,19,20)(H2,16,21,22)(H2,17,23,24) |
InChI Key |
VZQHFLGVSHCBET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=O)N)C3=C2C=CC(=C3)S(=O)(=O)N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NNC(=O)N)C3=C2C=CC(=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


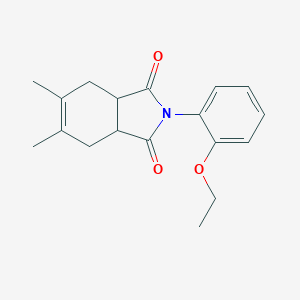
![2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B362332.png)
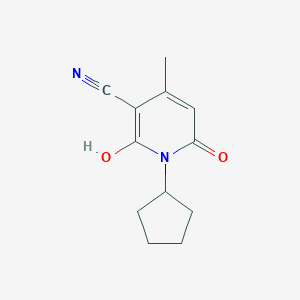
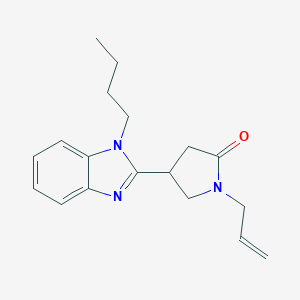
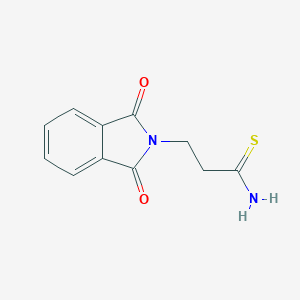
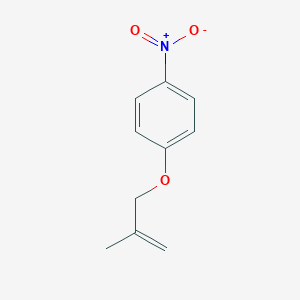

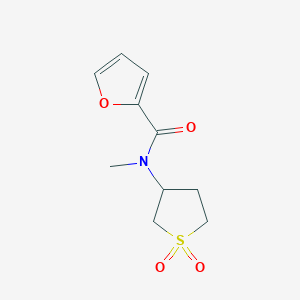
![2-(1,3-Benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B362357.png)
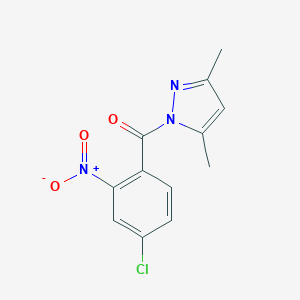
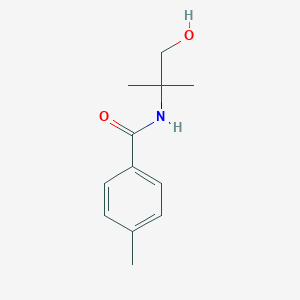
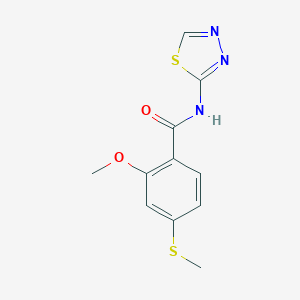
![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)
